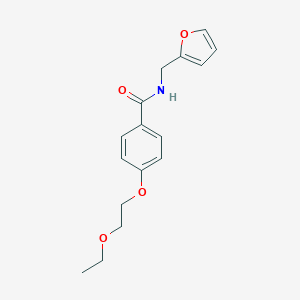![molecular formula C16H15ClN2O2 B269448 N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide, commonly referred to as AMACR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer diagnosis and treatment.
Mecanismo De Acción
AMACR inhibitor works by inhibiting the activity of AMACR, an enzyme that is involved in the metabolism of branched-chain fatty acids. By inhibiting AMACR, the accumulation of toxic metabolites leads to cell death, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects
AMACR inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, AMACR inhibitor has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AMACR inhibitor is its specificity for cancer cells, which makes it a potential targeted therapy for cancer treatment. However, one of the limitations of AMACR inhibitor is its low solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of AMACR inhibitor. One direction is to improve the solubility of AMACR inhibitor to enhance its bioavailability and efficacy. Another direction is to explore the use of AMACR inhibitor in combination with other therapeutic agents to enhance its anticancer effects. Furthermore, the development of novel diagnostic tools using AMACR inhibitor can improve the accuracy and specificity of cancer diagnosis.
Métodos De Síntesis
The synthesis of AMACR inhibitor involves the reaction of 4-chlorobenzoyl chloride with N-(4-aminophenyl)acetamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride and N-methylmorpholine to yield N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide.
Aplicaciones Científicas De Investigación
AMACR inhibitor has been extensively studied for its potential applications in cancer diagnosis and treatment. Studies have shown that AMACR is overexpressed in various types of cancer, including prostate, breast, and colorectal cancer. Therefore, AMACR inhibitor can be used as a diagnostic tool to detect cancer cells and as a therapeutic agent to inhibit cancer cell growth.
Propiedades
Fórmula molecular |
C16H15ClN2O2 |
|---|---|
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,1-2H3,(H,18,21) |
Clave InChI |
SVZWCCIPNOEZQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)